molecular formula C16H14N2O B4134862 3-(1-phenylethyl)-4(3H)-quinazolinone

3-(1-phenylethyl)-4(3H)-quinazolinone

Cat. No.: B4134862
M. Wt: 250.29 g/mol
InChI Key: SCHNXFGSEUTJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-phenylethyl)-4(3H)-quinazolinone is a chemical compound based on the quinazolinone scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This specific derivative is primarily valued as a key intermediate for the synthesis of novel bioactive molecules. Quinazolinone derivatives have been broadly studied as anti-cancer drug candidates due to their potential to inhibit key signaling pathways involved in tumor progression . Specifically, 3-phenylquinazolin-4(3H)-one-based derivatives have been designed and assessed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets for tumor growth and angiogenesis . The quinazolin-4(3H)-one core is recognized as an excellent hinge-binding moiety that can effectively occupy the ATP binding domain of enzymes like VEGFR-2 . Researchers utilize this family of compounds to develop potent cytotoxic agents that can induce apoptosis and cell cycle arrest in various cancer cell lines . The structural features of the 3-(1-phenylethyl) substituent can be leveraged to explore interactions with hydrophobic regions of enzyme binding sites, making it a versatile building block for constructing targeted therapies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

3-(1-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-11-17-15-10-6-5-9-14(15)16(18)19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHNXFGSEUTJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents at the 2-, 3-, and 7-positions of the quinazolinone ring critically determine biological activity. Below is a comparative analysis of key analogues:

Compound Substituents Key Biological Activity Reference
UR-9825 (7-Cl derivative) 7-Cl, triazole, difluorophenyl, hydroxypropyl Potent antifungal (superior to fluconazole); short half-life in mice (1 h), longer in rats
3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio) 4-ethoxyphenyl, 2-fluorobenzylthio Anti-cancer, anti-inflammatory (thioether enhances reactivity)
2-(4-Chlorophenyl)-2,3-dihydro derivatives Diethylaminoethyl side chain, 4-chlorophenyl CNS activity, analgesic (side chain modulates target affinity)
3-(1-Benzylpiperidin-4-yl)-2-sulfanyl Benzylpiperidine, sulfanyl group Unique antitumor and antimicrobial properties (sulfanyl enhances solubility)
Methaqualone 2-Methyl, 3-(2-methylphenyl) Sedative-hypnotic (aryl group critical for CNS effects)

Key Observations :

  • 7-Position Halogenation : Chlorine at the 7-position (UR-9825) enhances antifungal activity by improving target binding .
  • 3-Position Substitution : Bulky groups like 1-phenylethyl or benzylpiperidine increase hydrophobicity, extending half-life in certain species .
  • 2-Position Modifications : Thioether () or styryl groups () enhance reactivity and antimicrobial/anticancer activity.
Pharmacokinetic and Toxicity Comparison
Parameter 3-(1-Phenylethyl)-4(3H)-Quinazolinone UR-9825 3-(1-Benzylpiperidin-4-yl)-2-sulfanyl
Oral Bioavailability Unknown High in rats, low in mice Moderate (enhanced by sulfanyl group)
Toxicity (LD₅₀) Not reported >250 mg/kg (rats) >100 mg/kg (mice)
Metabolism Likely hepatic Hepatic (CYP450-mediated) Hepatic and renal

Insights :

  • UR-9825’s low toxicity in rats (250 mg/kg for 28 days) suggests a favorable safety profile for antifungal use .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-substituted-4(3H)-quinazolinones, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 3-substituted-4(3H)-quinazolinones commonly employs the Niementowski reaction using benzoxazinone intermediates or oxidative heterocyclization. For example, green synthesis methods utilize oxidative coupling between 2-aminobenzamide and benzyl alcohol under oxygen with t-BuONa as a base, achieving yields up to 84% . Traditional routes involve multi-step condensation reactions, but these often require hazardous solvents or excess oxidants. Microwave-assisted synthesis has also been explored to enhance efficiency and reduce reaction times . Reaction conditions such as temperature (e.g., 120°C for 24 hours) and solvent choice (e.g., ethanol-water for recrystallization) critically impact purity and yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 3-(1-phenylethyl)-4(3H)-quinazolinone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming substituent positions and stereochemistry, particularly for distinguishing isomers (e.g., UR-9825’s (1R,2R) vs. inactive (1S,2S) forms) . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For purity assessment, high-performance liquid chromatography (HPLC) combined with elemental analysis is recommended. Single-crystal X-ray diffraction is essential for resolving complex stereochemistry, as demonstrated in indazole derivatives .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core impact biological activity, particularly in antifungal or antiviral contexts?

  • Methodological Answer : Substitution at the 7-position with halogens (e.g., Cl) enhances antifungal activity by improving target binding and hydrophobicity, as seen in UR-9825, which outperformed fluconazole in vitro . At the 2-position, styryl or aryl groups influence antiviral activity; for example, 3-(substituted-benzalamino) derivatives inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 genes . Structure-activity relationship (SAR) studies should prioritize halogenation, stereochemistry, and hydrophobicity optimization using in vitro assays (e.g., MIC for fungi) and molecular docking.

Q. What mechanistic insights explain the antiviral activity of 3-substituted-4(3H)-quinazolinones against pathogens like TMV?

  • Methodological Answer : Antiviral mechanisms involve host defense induction. For compound III-31, semi-quantitative PCR revealed TMV inhibition via PR gene upregulation, which enhances defensive enzymes like chitinase . Researchers should combine transcriptomic analysis with in planta assays to map signaling pathways. Dose-response studies in systemic candidosis models (e.g., mice, rats) further validate efficacy, considering species-specific pharmacokinetics (e.g., rat t1/2 = 6 h vs. mouse t1/2 = 1 h) .

Q. How can researchers reconcile contradictory in vivo efficacy data of 3-substituted-4(3H)-quinazolinones across animal models?

  • Methodological Answer : Species-dependent pharmacokinetics are critical. UR-9825 showed moderate activity in mice due to a short half-life (1 h) but higher efficacy in rats (t1/2 = 6 h) and rabbits (t1/2 = 9 h) . To address this, use allometric scaling or PK/PD modeling to extrapolate dosing. Cross-species metabolite profiling (e.g., LC-MS) and hepatic microsome assays can identify degradation pathways, guiding structural modifications for improved stability.

Q. What strategies can overcome the short half-life of 3-substituted-4(3H)-quinazolinones in preclinical models?

  • Methodological Answer : Hydrophobicity optimization via substituent engineering (e.g., halogenation at the 7-position) prolongs half-life by reducing metabolic clearance . Prodrug approaches, such as esterification of hydroxyl groups, may enhance bioavailability. Formulation strategies like nanoparticle encapsulation or liposomal delivery systems can also mitigate rapid clearance, as demonstrated in antifungal studies .

Data Contradiction Analysis

Q. Why do some 3-substituted-4(3H)-quinazolinones exhibit high in vitro activity but limited in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism) or insufficient tissue penetration. For example, UR-9825’s in vitro superiority over fluconazole did not fully translate in vivo in mice due to its short half-life . To resolve this, conduct parallel in vitro plasma protein binding assays and in vivo biodistribution studies. Adjust dosing regimens (e.g., bid administration) or use sustained-release formulations to maintain therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-phenylethyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(1-phenylethyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.